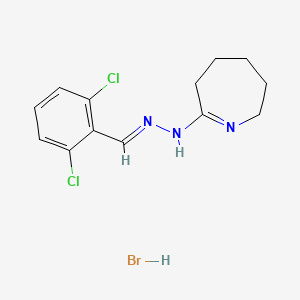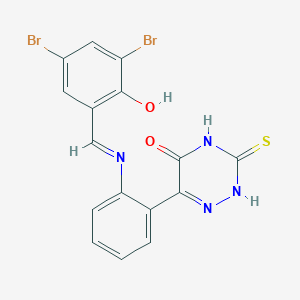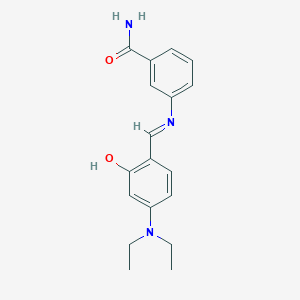![molecular formula C19H15N3O3S B11982355 (5E)-5-[4-(benzyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11982355.png)
(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(BENZYLOXY)-3-MEO-BENZYLIDENE)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a benzylidene group, a benzyloxy group, and a methoxy group attached to a thiazolotriazole core
Métodos De Preparación
The synthesis of 5-(4-(BENZYLOXY)-3-MEO-BENZYLIDENE)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE typically involves multi-step reactions One common synthetic route includes the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the thiazolotriazole core
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the laboratory-scale synthesis can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Análisis De Reacciones Químicas
5-(4-(BENZYLOXY)-3-MEO-BENZYLIDENE)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Condensation: The compound can participate in condensation reactions, such as the Knoevenagel condensation, to form various derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Medicine: Research has suggested that the compound may have anticancer properties, making it a candidate for further investigation in cancer therapy.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(4-(BENZYLOXY)-3-MEO-BENZYLIDENE)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
5-(4-(BENZYLOXY)-3-MEO-BENZYLIDENE)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE can be compared with other thiazolotriazole derivatives, such as:
5-(4-HYDROXY-3-METHOXYBENZYLIDENE)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE: This compound has a hydroxy group instead of a benzyloxy group, which may affect its reactivity and biological activity.
5-(4-METHOXYBENZYLIDENE)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE: The absence of the benzyloxy group in this compound may result in different chemical and biological properties.
5-(4-CHLOROBENZYLIDENE)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE:
The unique combination of functional groups in 5-(4-(BENZYLOXY)-3-MEO-BENZYLIDENE)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C19H15N3O3S |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
(5E)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C19H15N3O3S/c1-24-16-9-14(10-17-18(23)22-19(26-17)20-12-21-22)7-8-15(16)25-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3/b17-10+ |
Clave InChI |
JCTYNYHGVMCBBX-LICLKQGHSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N3C(=NC=N3)S2)OCC4=CC=CC=C4 |
SMILES canónico |
COC1=C(C=CC(=C1)C=C2C(=O)N3C(=NC=N3)S2)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-chlorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11982291.png)

![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate](/img/structure/B11982308.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B11982315.png)


![5-(3,4-Dimethoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11982325.png)



![(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11982332.png)

